3-(2-Chloroethoxy)propanoic acid
Overview
Description
3-(2-Chloroethoxy)propanoic acid is an organic compound with the molecular formula C5H9ClO3. It is a carboxylic acid derivative characterized by the presence of a chloroethoxy group attached to the propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethoxy)propanoic acid typically involves the reaction of 3-hydroxypropanoic acid with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethoxy)propanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted propanoic acid derivatives.
Esterification: Esters of this compound.
Reduction: 3-(2-Chloroethoxy)propanol.
Scientific Research Applications
3-(2-Chloroethoxy)propanoic acid finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethoxy)propanoic acid involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloroethoxy group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromoethoxy)propanoic acid
- 3-(2-Iodoethoxy)propanoic acid
- 3-(2-Fluoroethoxy)propanoic acid
Uniqueness
3-(2-Chloroethoxy)propanoic acid is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo groups but more reactive than the fluoro group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2-chloroethoxy)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDOQTVCVIQGQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321966 | |
Record name | 3-(2-chloro-ethoxy)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56638-07-4 | |
Record name | NSC400117 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-chloro-ethoxy)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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